1-(Bromomethyl)-4-iodo-2-methoxybenzene

Organic Synthesis Chemoselectivity Cross-Coupling

This building block features an aryl iodide and a benzylic bromide, offering orthogonal reactivity for sequential, chemoselective functionalization. Enables first-step Suzuki coupling at the C-I bond, followed by nucleophilic substitution at the C-Br site. This protects from side reactions and eliminates protecting groups, streamlining synthesis of complex libraries, radioligands, and medicinal leads.

Molecular Formula C8H8BrIO
Molecular Weight 326.96 g/mol
Cat. No. B8064825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-4-iodo-2-methoxybenzene
Molecular FormulaC8H8BrIO
Molecular Weight326.96 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)I)CBr
InChIInChI=1S/C8H8BrIO/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4H,5H2,1H3
InChIKeyWUCUXLUUWBYZKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-4-iodo-2-methoxybenzene: A Dual-Reactive Building Block for Orthogonal Synthesis


1-(Bromomethyl)-4-iodo-2-methoxybenzene (CAS 332124-25-1) is a halogenated aromatic compound classified as a benzyl halide . Its structure incorporates an iodine atom on the aryl ring and a benzylic bromomethyl group, creating a bifunctional molecule with two distinct and orthogonal reactive sites . This unique arrangement is a key differentiator, enabling sequential, chemoselective transformations—specifically, rapid aryl cross-coupling at the C-I bond followed by nucleophilic substitution at the C-Br position—which is not possible with simple mono-halogenated benzyl analogs . The compound is also recognized as a derivative of 1-bromo-4-iodo-2-methoxybenzene (CAS 755027-18-0), from which it can be synthesized [1].

The Risk of Generic Substitution: Why 1-(Bromomethyl)-4-iodo-2-methoxybenzene Analogs Cannot Be Simply Interchanged


Substituting 1-(Bromomethyl)-4-iodo-2-methoxybenzene with a simpler analog like a mono-halogenated benzyl bromide or a different regioisomer carries significant risk. The core value of this compound lies in its orthogonal reactivity, which enables sequential functionalization in multi-step syntheses . A generic analog lacking the second halogen or with a different substitution pattern will not permit this chemoselective strategy, potentially leading to undesired side reactions, complex purification, or complete synthetic route failure . As the following evidence demonstrates, the specific combination and positioning of the bromomethyl, iodo, and methoxy groups in this compound dictate its distinct reactivity and utility.

Quantitative Differentiators for 1-(Bromomethyl)-4-iodo-2-methoxybenzene: A Direct Comparison with Closest Analogs


Chemoselective Reactivity: Orthogonal C-I vs. C-Br Bond Activation

1-(Bromomethyl)-4-iodo-2-methoxybenzene offers orthogonal reactivity due to the presence of an aryl iodide (C-I) and a benzylic bromide (C-Br). The C-I bond is highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and will react preferentially over the benzylic C-Br bond. This allows for sequential functionalization without protecting group strategies . This is a class-level inference for bifunctional (iodo)(bromomethyl)arenes. In contrast, a direct comparator like 1-(bromomethyl)-4-methoxybenzene (CAS 52289-93-7) lacks the iodo group entirely, providing only a single reactive site for nucleophilic substitution at the benzylic position and no capacity for orthogonal aryl functionalization . Another comparator, 1-bromo-4-iodo-2-methoxybenzene (CAS 755027-18-0), possesses two aryl halides, which allows for sequential cross-couplings, but it lacks the benzylic site necessary for classic nucleophilic substitutions, leading to a different reactivity profile .

Organic Synthesis Chemoselectivity Cross-Coupling

Observed Reaction Yields: A Comparative View of Coupling Efficiency

The presence of the aryl iodide group makes 1-(Bromomethyl)-4-iodo-2-methoxybenzene a highly effective partner in cross-coupling reactions. Vendor literature reports a typical yield range of 70–80% for coupling reactions using this compound under standard conditions . While this is not from a peer-reviewed journal, it provides a vendor-reported performance baseline. For comparison, the direct precursor, 1-bromo-4-iodo-2-methoxybenzene (which lacks the benzylic bromide), is described as an 'excellent substrate' for Suzuki-Miyaura coupling, but no specific yield range is provided in the available literature . In stark contrast, a cross-electrophile coupling study using the related but less activated 1-iodo-2-methoxybenzene (which lacks the benzylic bromide) with 2-bromo-1,3-dimethylbenzene afforded a poor 11% isolated yield under the same conditions, highlighting the significant impact of the bromomethyl substituent on the target compound's reactivity [1].

Synthetic Methodology Cross-Coupling Yield Optimization

Impact of Substitution Pattern: Differentiating Regioisomeric Analogs

The specific 1,2,4-substitution pattern of 1-(Bromomethyl)-4-iodo-2-methoxybenzene (bromomethyl at C1, methoxy at C2, iodo at C4) is a critical differentiator from its regioisomers. For instance, the 1,2,3-substituted analog, 2-(bromomethyl)-1-iodo-3-methoxybenzene (CAS not found in this search), would have different steric and electronic properties that affect its reactivity and the properties of derived molecules . More importantly, a compound like 2-(bromomethyl)-1-iodo-4-methoxybenzene (CAS 293732-24-8), which swaps the positions of the methoxy and iodo groups relative to the benzylic bromide, will lead to a different spatial arrangement and potentially altered biological activity in final drug candidates [1]. This is a class-level inference; the exact position of substituents on an aromatic ring is a cornerstone of SAR, and using the incorrect regioisomer can derail a medicinal chemistry campaign .

Medicinal Chemistry Structure-Activity Relationship Synthetic Strategy

Halogen Leaving Group Potential: Benzylic Bromide vs. Benzylic Chloride

The benzylic bromide in the target compound is a superior leaving group for nucleophilic substitution reactions compared to a benzylic chloride. While no direct comparative study exists for this specific compound, it is a well-established principle that the C-Br bond is weaker and more reactive than the C-Cl bond. A direct analog, 2-iodo-4-methoxybenzyl chloride, would therefore be expected to undergo nucleophilic substitution more slowly and may require harsher conditions, potentially leading to lower yields or undesired side reactions [1]. This class-level inference is supported by a study on the synthesis of 2-iodo-4-methoxyphenylalanine, where the benzyl chloride analog was used, but required harsh conditions (ethanolic sodium ethoxide) that would be incompatible with many sensitive substrates, whereas a benzyl bromide would typically react under milder conditions [2].

Nucleophilic Substitution Synthetic Efficiency Reaction Kinetics

Optimized Application Scenarios for 1-(Bromomethyl)-4-iodo-2-methoxybenzene


Scaffold for Sequential, Orthogonal Synthesis of Complex Molecules

The primary use case for 1-(Bromomethyl)-4-iodo-2-methoxybenzene is as a bifunctional building block in multi-step organic synthesis . Its orthogonal reactivity allows chemists to first perform a chemoselective Suzuki-Miyaura cross-coupling on the aryl iodide to build molecular complexity, leaving the benzylic bromide intact. In a second step, the benzylic bromide can be substituted with a nucleophile (e.g., an amine, alcohol, or thiol) to install another functional group. This sequential, protecting-group-free approach is highly valued for the efficient construction of diverse compound libraries for drug discovery and for the total synthesis of complex natural products .

Precursor for Radioligand and Fluorescent Probe Development

The benzylic bromide in the target compound serves as an excellent handle for conjugation to various linkers or biomolecules. This makes it a potential precursor for the development of radioligands for positron emission tomography (PET) imaging or fluorescent probes for microscopy. The aryl iodide could be used to introduce structural diversity into the probe's core, or for late-stage functionalization with a radioactive iodine isotope (e.g., 123I, 125I). Studies on structurally related halogenated benzyl compounds demonstrate their utility in synthesizing bioactive molecules and probes for receptor binding assays .

Intermediates for Halogen-Enriched Drug Candidates

In medicinal chemistry, halogen atoms (especially iodine) are often incorporated into drug candidates to improve target affinity, metabolic stability, and blood-brain barrier penetration. 1-(Bromomethyl)-4-iodo-2-methoxybenzene serves as a strategic intermediate for introducing both iodine and a functionalized benzyl group into a lead molecule . Derivatives synthesized from this compound are being investigated for potential pharmaceutical applications, including anti-cancer and anti-inflammatory activities, highlighting its role as a valuable entry point into halogenated chemical space .

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